

1-Cyclopropyl-2-(4-fluorophenyl)ethanone as an intermediate for pharmaceuticals

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Compound of Interest

Compound Name: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Cat. No.: B116892

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Application Notes and Protocols: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Introduction

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a ketone that serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals.^[1] Its chemical structure, featuring a cyclopropyl group and a 4-fluorophenyl moiety, makes it a valuable intermediate. The cyclopropyl group can enhance metabolic stability, a desirable characteristic for drug candidates, while the fluorophenyl group can influence the molecule's binding to biological targets.^[1] This compound is notably used as a key intermediate in the production of the antiplatelet drug Prasugrel.^[1] These application notes provide an overview of its synthesis, its role in pharmaceutical manufacturing, and detailed experimental protocols.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|------------------------------------|---|
| CAS Number | 1071842-61-9 | [2] [3] |
| Molecular Formula | C ₁₁ H ₁₁ FO | [2] [4] |
| Molecular Weight | 178.21 g/mol | [2] |
| Appearance | Pale Yellow Oil | [5] |
| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

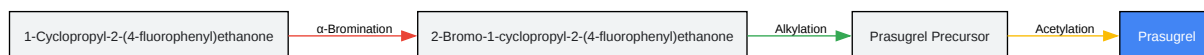
The synthesis of **1-cyclopropyl-2-(4-fluorophenyl)ethanone** can be achieved through several methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Common approaches include Friedel-Crafts acylation and Grignard reagent-mediated synthesis.[\[1\]](#)

Synthetic Pathways Overview

| Method | Starting Materials | Reagents/Conditions | Yield |
|--------------------------|--|--|---------------------|
| Friedel-Crafts Acylation | 4-Fluorophenyl-containing substrate, cyclopropyl acylating agent | Lewis acid catalyst | - |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide, cyclopropylacetonitrile | Hydrolysis | - |
| Horner-Wadsworth-Emmons | 1-Cyclopropyl-2-(triphenylphosphoranylidene)ethanone, fluorinated aromatic aldehydes | Sodium hydride (NaH), acetonitrile, reflux | ~83% ^[1] |

Application in Pharmaceutical Synthesis: Prasugrel

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a crucial intermediate in the multi-step synthesis of Prasugrel, an antiplatelet medication.^{[1][5]} The ketone undergoes further chemical transformations, a key one being α -bromination, to yield **2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone**.^{[1][6]} This bromo-ketone is then used in subsequent steps to construct the final Prasugrel molecule.^[7]



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Caption: Synthetic workflow from the intermediate to Prasugrel.

Experimental Protocols

Protocol 1: Synthesis of **1-Cyclopropyl-2-(4-fluorophenyl)ethanone** via Horner-Wadsworth-Emmons Reaction

This protocol is based on a general method for ketone synthesis and may require optimization.
[\[1\]](#)

- Materials:

- 1-Cyclopropyl-2-(triphenylphosphoranylidene)ethanone
- 4-Fluorobenzaldehyde
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous acetonitrile
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- To a stirred suspension of sodium hydride in anhydrous acetonitrile at 0°C under a nitrogen atmosphere, add a solution of 1-cyclopropyl-2-(triphenylphosphoranylidene)ethanone in anhydrous acetonitrile dropwise.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Add a solution of 4-fluorobenzaldehyde in anhydrous acetonitrile dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-cyclopropyl-2-(4-fluorophenyl)ethanone**.

Protocol 2: Synthesis of 2-Bromo-**1-cyclopropyl-2-(4-fluorophenyl)ethanone**

This protocol describes the α -bromination of the ketone intermediate.

- Materials:
 - **1-Cyclopropyl-2-(4-fluorophenyl)ethanone**
 - Bromine (Br_2)
 - Acetic acid or Dichloromethane
 - Sodium bicarbonate solution
 - Dichloromethane
 - Brine
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve **1-cyclopropyl-2-(4-fluorophenyl)ethanone** in acetic acid or dichloromethane in a reaction flask equipped with a dropping funnel.
 - Cool the solution to 0-5°C in an ice bath.[\[6\]](#)
 - Slowly add a solution of bromine in the same solvent to the cooled ketone solution with stirring.

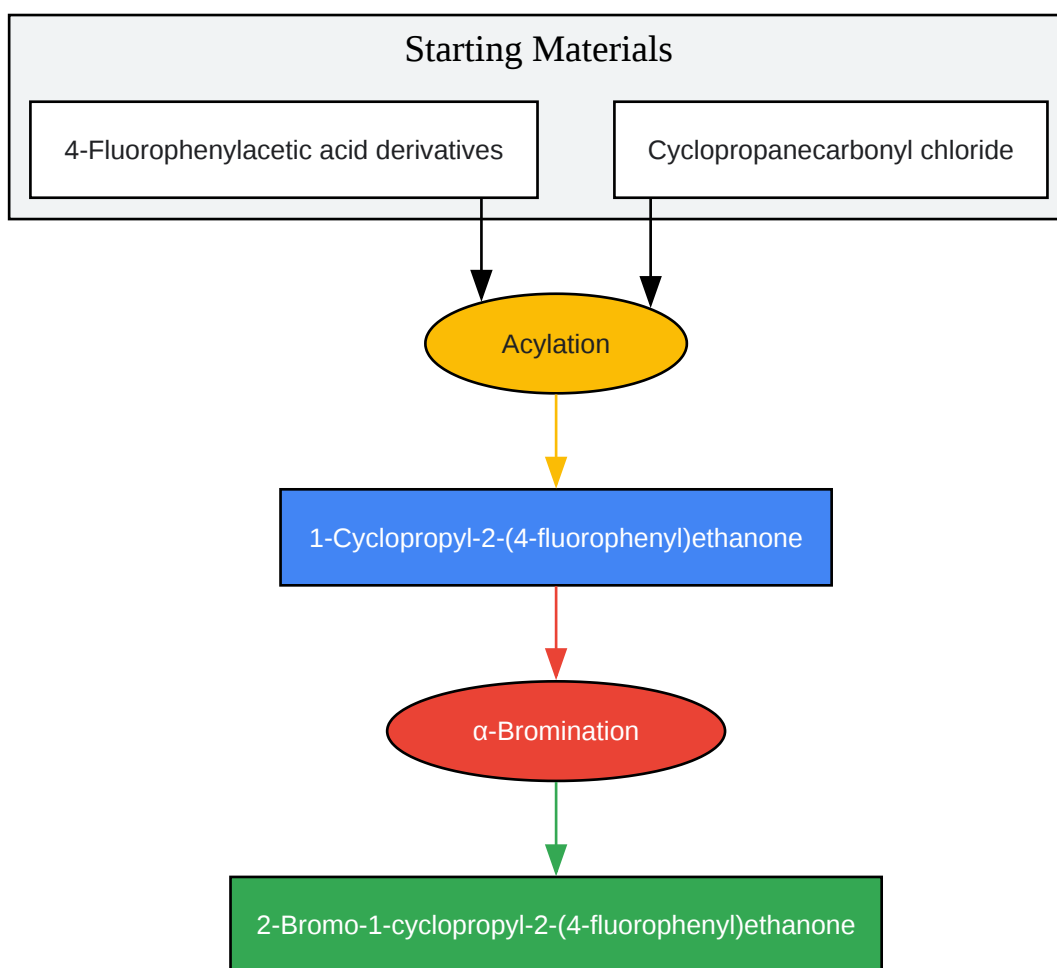
- Maintain the temperature at 0-5°C throughout the addition.[6]
- After the addition is complete, stir the reaction mixture at the same temperature until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield crude 2-bromo-**1-cyclopropyl-2-(4-fluorophenyl)ethanone**, which can be further purified by recrystallization or chromatography.

Summary of Bromination Conditions

| Reagent | Solvent | Temperature | Yield | Purity (HPLC) |
|----------------------------|-----------------------------------|-------------|-----------|---------------|
| Bromine (Br ₂) | Acetic acid or Dichloromethane | 0–5°C[6] | 70–75%[6] | >98%[6] |

Logical Relationships in Synthesis

The synthesis of the key intermediate 2-bromo-**1-cyclopropyl-2-(4-fluorophenyl)ethanone** follows a logical progression from readily available starting materials.



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Caption: Logical flow of the two-step synthesis.

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